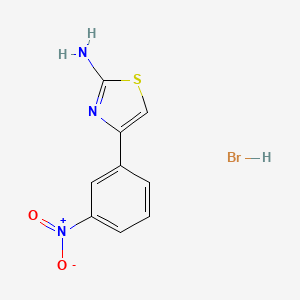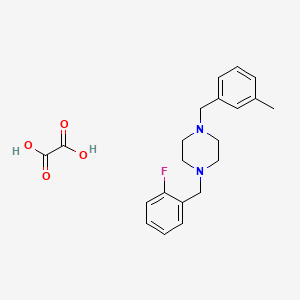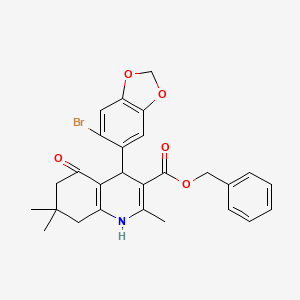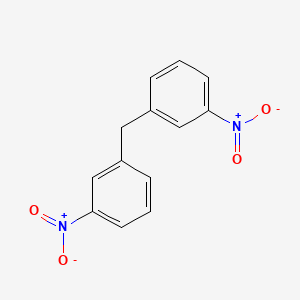![molecular formula C20H22N4O4S B4962224 4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MNPA and is a member of the benzamide family of compounds.
科学研究应用
MNPA has been studied for its potential applications in various areas of scientific research. One of the most promising applications of MNPA is in the field of cancer research. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.
作用机制
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. MNPA has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C. In addition, MNPA has been shown to inhibit the activation of several signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
MNPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MNPA has potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of MNPA is its potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of MNPA is its potential toxicity, which needs to be further investigated in animal models.
未来方向
There are several future directions for the research on MNPA. One of the most important areas of research is the development of more potent and selective analogs of MNPA for the treatment of cancer and inflammatory diseases. In addition, the potential toxicity of MNPA needs to be further investigated in animal models. Finally, the mechanism of action of MNPA needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, MNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. There are several future directions for the research on MNPA, including the development of more potent and selective analogs, investigation of its potential toxicity, and further elucidation of its mechanism of action.
合成方法
The synthesis of MNPA involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-(1-piperidinyl)aniline to form the final product, MNPA. The synthesis method for MNPA is well established and has been described in detail in the literature.
属性
IUPAC Name |
4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-28-18-10-5-14(13-17(18)24(26)27)19(25)22-20(29)21-15-6-8-16(9-7-15)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBYABAETZEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)


![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)